![molecular formula C17H16Cl2N2O B5543341 1-(2,6-dichlorobenzoyl)-4-phenylpiperazine](/img/structure/B5543341.png)
1-(2,6-dichlorobenzoyl)-4-phenylpiperazine
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Overview
Description
1-(2,6-dichlorobenzoyl)-4-phenylpiperazine, commonly known as DCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
DCPP has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool compound for studying the function of serotonin receptors. DCPP has been found to selectively bind to the 5-HT1A receptor subtype and has been used to study the effects of receptor activation on neuronal function. DCPP has also been shown to act as a partial agonist at the 5-HT1A receptor, which makes it a useful tool for studying the mechanism of receptor activation.
Mechanism of Action
The mechanism of action of DCPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This means that it can activate the receptor, but not to the same extent as a full agonist. DCPP has also been shown to have affinity for other serotonin receptor subtypes, but its selectivity for the 5-HT1A receptor makes it a useful tool for studying this particular receptor.
Biochemical and Physiological Effects:
DCPP has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to increase the firing rate of serotonergic neurons in the raphe nuclei, which is thought to be due to its partial agonist activity at the 5-HT1A receptor. DCPP has also been shown to increase the release of serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
DCPP has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, and its selectivity for the 5-HT1A receptor makes it a useful tool for studying this particular receptor. However, there are also some limitations to its use. DCPP has been shown to have off-target effects at high concentrations, which can complicate data interpretation. Additionally, its partial agonist activity may make it difficult to distinguish between agonist and antagonist effects.
Future Directions
There are several future directions for research on DCPP. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. DCPP has been shown to exhibit anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a clinical drug. Another area of interest is its use as a tool compound for studying the function of other serotonin receptor subtypes. DCPP has been shown to have affinity for other receptor subtypes, and further research is needed to determine its selectivity and potential as a tool compound for these receptors.
Conclusion:
In conclusion, 1-(2,6-dichlorobenzoyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the 5-HT1A receptor makes it a useful tool for studying the function of this receptor, and its range of biochemical and physiological effects make it a promising therapeutic agent for the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of DCPP and its potential as a tool compound for other serotonin receptor subtypes.
Synthesis Methods
DCPP can be synthesized through a simple reaction between 2,6-dichlorobenzoyl chloride and 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified through recrystallization. The purity of the compound can be verified through spectroscopic techniques such as NMR and IR.
properties
IUPAC Name |
(2,6-dichlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-7-4-8-15(19)16(14)17(22)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSBAPFTOEOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorophenyl)(4-phenylpiperazin-1-yl)methanone |
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